molecular formula C9H14NO6P B14643938 Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 56547-76-3

Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate

Cat. No.: B14643938
CAS No.: 56547-76-3
M. Wt: 263.18 g/mol
InChI Key: GSIGPTAJHDXINA-UHFFFAOYSA-N
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Description

Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C11H14NO6P It is a derivative of furan, a heterocyclic organic compound, and contains a nitro group and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds via a nucleophilic addition of the phosphite to the aldehyde, followed by elimination of water to form the desired phosphonate ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is primarily related to its nitrofuran component. Nitrofurans are known to undergo reduction within bacterial cells to form reactive intermediates that can damage DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication . The phosphonate group may also interact with specific enzymes or receptors, further contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitrofuran moiety and a phosphonate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

56547-76-3

Molecular Formula

C9H14NO6P

Molecular Weight

263.18 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-nitrofuran

InChI

InChI=1S/C9H14NO6P/c1-3-14-17(13,15-4-2)7-8-5-6-9(16-8)10(11)12/h5-6H,3-4,7H2,1-2H3

InChI Key

GSIGPTAJHDXINA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCC

Origin of Product

United States

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